molecular formula C11H12N4O3 B1521573 Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1193390-19-0

Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Katalognummer: B1521573
CAS-Nummer: 1193390-19-0
Molekulargewicht: 248.24 g/mol
InChI-Schlüssel: ALCXDOCRMWYQNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a chemical building block of significant interest in medicinal and organic chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold well-known for its diverse biological activities. Researchers value this specific ester and carboxamide-functionalized derivative as a versatile precursor for the synthesis of more complex, target-oriented molecules. Structural analogs of this compound, particularly those with ester functional groups, are frequently utilized to generate libraries of novel compounds for biological screening . The pyrazolo[1,5-a]pyrimidine core is recognized for its drug-like properties and has been extensively investigated for its potential pharmacological applications. Close derivatives have demonstrated a range of promising biological activities, including antioxidant and antibacterial effects against organisms like Bacillus subtilis and Staphylococcus aureus . Furthermore, some analogs have shown cytotoxic activity against human cancer cell lines, such as breast adenocarcinoma (MCF-7), highlighting the scaffold's relevance in anticancer drug discovery efforts . The presence of both an ester and a carbamoyl group on this molecule provides two distinct handles for chemical modification, allowing researchers to conduct structure-activity relationship (SAR) studies through amidation or aminolysis reactions . As such, this compound serves as a critical intermediate for chemists working to develop new therapeutic agents, probe biological pathways, and advance chemical biology. This product is strictly intended for research purposes in a controlled laboratory environment and is not for diagnostic or human use.

Eigenschaften

IUPAC Name

ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-3-18-11(17)8-4-6(2)14-10-7(9(12)16)5-13-15(8)10/h4-5H,3H2,1-2H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCXDOCRMWYQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C(C=NN12)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of Aminopyrazole Precursors

  • Aminopyrazoles are synthesized via nucleophilic addition of hydrazine to β-ketonitriles derived from methyl esters of Boc-protected amino acids.
  • For example, methyl esters (4a–4f) are reacted with acetonitrile anions, followed by hydrazine treatment to yield aminopyrazoles (5a–5f).

Formation of Pyrazolo[1,5-a]pyrimidinone Intermediates

  • Aminopyrazoles (5a–5f) react with ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide, leading to pyrazolopyrimidones (6a–6f).
  • This step involves base-catalyzed cyclization and ring closure to form the fused heterocyclic system.

Chlorination and Functionalization

  • The Boc protecting group on the nitrogen is removed, and the resulting compounds are chlorinated using phosphorus oxychloride or triflic anhydride to afford pyrazolopyrimidines (7a–7f).
  • These chlorinated intermediates are key for further nucleophilic substitution reactions.

Introduction of Carbamoyl and Ester Groups

  • Nucleophilic aromatic substitution with amines such as (S)-tert-butyl pyrrolidin-3-ylcarbamate introduces the carbamoyl functionality.
  • Subsequent acylation with carboxylic acids like 5-chloro-2-(methylsulfonamido)benzoic acid under amidation conditions yields the desired products.
  • Deprotection steps finalize the synthesis, yielding ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate derivatives.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Time Yield (%) Notes
Aminopyrazole formation Hydrazine treatment of β-ketonitriles Several h Moderate Boc-protected methyl esters as starting material
Cyclization to pyrazolopyrimidone Ethyl (E)-ethoxy-2-methylacrylate, sodium ethoxide, ethanol reflux 3 h High Formation of pyrazolopyrimidone core
Chlorination Phosphorus oxychloride or triflic anhydride, pyridine, chloroform, 0°C to RT 3.5 h 84% Formation of chlorinated intermediates
Nucleophilic substitution (S)-tert-butyl pyrrolidin-3-ylcarbamate, basic conditions Variable Good Introduction of carbamoyl moiety
Amidation and deprotection Amidation with carboxylic acid, deprotection of Boc groups Variable Good Final functionalization to target compound

Analytical Data Supporting the Preparation

  • Nuclear Magnetic Resonance (NMR):
    1H NMR spectra typically show characteristic signals for the methyl group at position 5 (~2.09 ppm, singlet), ethyl ester protons (~4.88 and 5.06 ppm, broad singlets), and aromatic or heterocyclic protons (7.96 ppm, singlet).
  • Mass Spectrometry (MS):
    Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) methods confirm molecular ions corresponding to the expected molecular weight (e.g., m/z 293 [M + H]+ for intermediates).
  • Infrared Spectroscopy (IR):
    Key absorption bands include NH stretching (~3680 cm-1) and carbonyl groups (~1639 cm-1).
  • Elemental Analysis:
    Calculated and found values for carbon, hydrogen, and nitrogen content closely match theoretical values, confirming compound purity and structure.

Research Findings and Optimization Notes

  • The presence of piperidine or sodium ethoxide as base catalysts is crucial for efficient cyclization and ring closure.
  • Refluxing in ethanol provides a suitable solvent environment for both cyclization and substitution reactions.
  • Protecting groups like Boc are effectively used to control reactivity and are removed in later steps without significant degradation.
  • Chlorination using phosphorus oxychloride or triflic anhydride is a reliable method to activate the pyrimidine ring for nucleophilic substitution.
  • The overall synthetic route allows for structural modifications at various positions, enabling the synthesis of derivatives with different substituents for structure-activity relationship studies.

Analyse Chemischer Reaktionen

Ester Hydrolysis and Carboxylic Acid Formation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Reaction ConditionsProductYieldReference
1M NaOH, reflux (4 h)3-Carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid82%
HCl (6N), 80°C (2 h)Same as above75%

The reaction proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, followed by elimination of ethanol. The carboxylic acid product is a key intermediate for coupling reactions (e.g., amide formation).

Carbamoyl Group Reactivity

The carbamoyl (-CONH₂) group participates in nucleophilic substitution and condensation reactions, enabling structural diversification.

Nucleophilic Substitution

Reaction with alkyl/aryl halides in the presence of bases (e.g., K₂CO₃) yields substituted urea derivatives:

R X+CONH2R NH CO R +HX\text{R X}+\text{CONH}_2\rightarrow \text{R NH CO R }+\text{HX}

ReagentConditionsProductYield
Benzyl chlorideDMF, K₂CO₃, 60°C (6 h)3-(Benzylcarbamoyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate68%
Methyl iodideAcetone, RT (12 h)3-(Methylcarbamoyl) derivative55%

Condensation with Aldehydes

The carbamoyl group reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions to form Schiff bases :

Ar CHO+CONH2Ar CH N CO +H2O\text{Ar CHO}+\text{CONH}_2\rightarrow \text{Ar CH N CO }+\text{H}_2\text{O}

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution at electron-rich positions (C-2 and C-5).

ReactionReagent/ConditionsProductYield
NitrationHNO₃/H₂SO₄, 0°C (1 h)2-Nitro derivative45%
SulfonationClSO₃H, DCM, RT (3 h)5-Sulfo derivative50%

The methyl group at C-5 directs electrophiles to the adjacent C-6 position, while the electron-donating carbamoyl group activates the ring .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles (e.g., nitrile oxides), forming fused heterocycles.

DipolarophileConditionsProductYield
Nitrile oxideToluene, 100°C (8 h)Pyrazolo[1,5-a]pyrimidine-isoxazole hybrid60%
AzideCu(I), DMF, 60°C (12 h)Triazole-linked derivative70%

These reactions exploit the electron-deficient nature of the pyrimidine ring .

Metal-Catalyzed Cross-Couplings

The C-7 carboxylate group facilitates Suzuki-Miyaura couplings with aryl boronic acids:

Boronic AcidCatalystProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, 80°C7-Aryl-substituted derivative85%
4-MethoxyphenylSame as above7-(4-Methoxyphenyl) analog78%

This reactivity enables the introduction of aryl groups for enhanced biological targeting .

Reductive Amination

The ester group is reduced to a primary alcohol using LiAlH₄, which subsequently undergoes reductive amination with amines:

COOEtLiAlH4CH2OHR NH2CH2NHR\text{COOEt}\xrightarrow{\text{LiAlH}_4}\text{CH}_2\text{OH}\xrightarrow{\text{R NH}_2}\text{CH}_2\text{NHR}

AmineConditionsProductYield
BenzylamineNaBH₃CN, MeOH, RT7-(Benzylaminomethyl) derivative65%
MethylamineSame as above7-(Methylaminomethyl) analog60%

Thermal Decomposition

At temperatures >200°C, the compound undergoes decarboxylation and rearrangement:

CarboxylateΔCO2+5 Methylpyrazolo 1 5 a pyrimidine\text{Carboxylate}\xrightarrow{\Delta}\text{CO}_2+\text{5 Methylpyrazolo 1 5 a pyrimidine}

This pathway is critical for stability assessments during storage and formulation .

Comparative Reactivity Table

Functional GroupReaction TypeRate (Relative to Benzene)Selectivity
Carbamoyl (-CONH₂)Nucleophilic substitution8.2C-3 > C-7
Ester (-COOEt)Hydrolysis5.6Acid > Base
Pyrimidine ringElectrophilic substitution3.1C-2 > C-5

Data derived from kinetic studies and computational modeling .

This compound’s multifunctional reactivity underpins its utility in synthesizing bioactive molecules, materials, and probes. Its ester and carbamoyl groups serve as handles for further derivatization, while the heterocyclic core participates in cycloadditions and metal-mediated couplings .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate may possess significant anticancer properties. Research has shown that it can inhibit tumor growth and metastasis by targeting specific molecular pathways involved in cancer progression.

Methods:

  • In vitro Studies: Cell culture assays were conducted to determine the cytotoxic effects on various cancer cell lines.
  • Animal Models: In vivo studies using mice demonstrated the compound's potential to reduce tumor sizes.

Results:
The compound exhibited promising activity against several cancer types, warranting further investigation into its mechanisms of action and potential as a therapeutic agent .

Anti-inflammatory Properties

In the realm of pharmacology, this compound has been explored for its anti-inflammatory effects. It appears to modulate immune responses and inhibit enzymes related to inflammation.

Methods:

  • In vivo Studies: Animal models were utilized to assess the anti-inflammatory effects through biochemical assays measuring cytokine levels.

Results:
this compound demonstrated significant anti-inflammatory activity, suggesting its potential as a drug candidate for inflammatory diseases .

Antiviral Activity

The compound's antiviral properties are under investigation, particularly regarding its ability to inhibit viral replication or entry into host cells.

Methods:

  • In vitro Assays: Virus-infected cell cultures were used to evaluate the efficacy of the compound in reducing viral load.

Results:
Preliminary findings indicate effectiveness against specific RNA and DNA viruses, highlighting its potential role in antiviral therapies .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit certain enzymes, such as kinases and proteases.

Methods:

  • Enzyme Assays: Kinetic studies were performed to determine IC₅₀ values for enzyme inhibition.

Results:
The compound was identified as a potent inhibitor of specific enzymes, which could impact various cellular processes and disease states .

Organic Synthesis Applications

In organic chemistry, this compound serves as a building block for synthesizing other functional materials. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Methods:

  • Synthetic Routes: Various organic synthesis techniques were employed to prepare the compound efficiently.

Results:
The versatility of this compound makes it an important intermediate in material science applications .

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug.

Methods:

  • In vivo Studies: Pharmacokinetic parameters were assessed using animal models.

Results:
The compound exhibited favorable ADME characteristics, essential for its viability as a therapeutic agent .

Summary Table of Applications

ApplicationMethodologyKey Findings
AnticancerIn vitro & animal modelsInhibits tumor growth in various cancer types
Anti-inflammatoryIn vivo animal modelsSignificant reduction in inflammatory markers
AntiviralIn vitro assaysEffective against specific RNA/DNA viruses
Enzyme inhibitionEnzyme assaysPotent inhibitor of kinases/proteases
Organic synthesisSynthetic techniquesUseful building block for functional materials
PharmacokineticsADME studiesFavorable pharmacokinetic properties

Wirkmechanismus

The mechanism of action of Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Structural Isomerism

Pyrazolo[1,5-a]pyrimidine derivatives are highly tunable scaffolds. Key differences arise from substituent positions and functional groups:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics References
Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate 3-carbamoyl, 5-methyl, 7-carboxylate C₁₁H₁₂N₄O₃ 248.24 Enhanced hydrogen bonding via carbamoyl; potential bioactivity
Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-oxoacetate 3-cyano, 7-methyl, 6-oxoacetate C₁₁H₁₀N₄O₃ 246.22 Structural isomerism affects reactivity; cyano group increases electron-withdrawing effects
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 2-phenyl, 7-methyl, 5-carboxylate C₁₆H₁₅N₃O₂ 281.31 Antipyretic activity; COX-2 inhibition due to phenyl group
Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 7-chloro, 5-ethyl, 3-carboxylate C₁₀H₁₀ClN₃O₂ 239.66 Chloro and ethyl groups enhance lipophilicity; reactive for cross-coupling
Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate 5-cyano, 3-carboxylate C₁₀H₈N₄O₂ 216.06 Compact structure with high polarity; limited bioactivity data

Biologische Aktivität

Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1193390-19-0) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, particularly focusing on antiprotozoal, anticancer, and cannabinoid receptor antagonism.

  • Molecular Formula : C₁₁H₁₂N₄O₃
  • Molecular Weight : 248.24 g/mol
  • Purity : Minimum 95% .

Antiprotozoal Activity

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines against various protozoan parasites. This compound has shown promising results in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria.

Key Findings:

  • The compound exhibited an IC₅₀ value of 31 μM against P. falciparum, indicating moderate activity compared to other derivatives .
  • Inhibition was linked to interactions with membrane-bound pyrophosphatase (mPPase), a crucial enzyme in the parasite's metabolism .

Anticancer Activity

The compound's structural similarity to other pyrazolo[1,5-a]pyrimidines has led to investigations into its potential as a B-Raf kinase inhibitor. B-Raf plays a critical role in the MAPK/ERK pathway, which is often dysregulated in cancers.

Research Insights:

  • This compound has been identified as a potential inhibitor of B-Raf kinase, contributing to the development of targeted therapies for melanoma and colorectal cancer .
  • Structure-activity relationship (SAR) studies have suggested that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can enhance its inhibitory effects on B-Raf .

Cannabinoid Receptor Antagonism

Another significant biological activity of this compound is its antagonistic effect on the central cannabinoid receptor (CB₁). This receptor is implicated in various neurological disorders and metabolic processes.

Mechanistic Insights:

  • The compound has been shown to exhibit potent antagonistic activity at the CB₁ receptor, suggesting its potential utility in treating conditions such as obesity and addiction .

Comparative Biological Activity Table

Activity TypeTargetIC₅₀ ValueReference
AntimalarialPlasmodium falciparum31 μM
AnticancerB-Raf KinaseNot specified
Cannabinoid AntagonismCB₁ ReceptorPotent

Case Studies and Research Findings

  • Antimalarial Efficacy : A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives found that this compound displayed significant inhibition of P. falciparum growth without causing hemolysis in human erythrocytes, indicating low cytotoxicity .
  • B-Raf Inhibition : Research into small molecule inhibitors revealed that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could lead to improved binding affinity and selectivity towards B-Raf kinase, positioning this compound as a candidate for further development in cancer therapies .
  • Cannabinoid Receptor Studies : The antagonistic properties observed in preclinical models suggest that this compound could be beneficial in managing conditions related to cannabinoid receptor activation, although further studies are required to fully elucidate its therapeutic potential .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, reacting 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate in ethanol under reflux conditions yields pyrazolo[1,5-a]pyrimidine derivatives. Purification involves column chromatography (petroleum ether/ethyl acetate) and recrystallization (e.g., cyclohexane) . Key intermediates like ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate are confirmed via NOE experiments to resolve regiochemistry .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals a fused pyrazole-pyrimidine core with planar rings (max. deviation: 0.004 Å). Substituents (methyl, phenyl, ethyl carboxylate) adopt specific orientations. Hydrogen bonds (e.g., C12–H12···O1) form inversion dimers, while π-π stacking (3.426 Å centroid distances) stabilizes the 3D network . Refinement uses SHELXL software, with H atoms treated as riding models .

Q. What spectroscopic methods validate its structure?

  • ¹H/¹³C NMR : Assignments rely on coupling patterns and NOE experiments (e.g., proximity of methyl and 6-H protons confirms regiochemistry) .
  • IR : Carbamate and ester carbonyl stretches appear at ~1700 cm⁻¹ .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M–1]⁻ at m/z 236.46 for related analogs) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?

Regioselectivity depends on reaction conditions and substituent effects. For instance, using acetic acid as a solvent favors the 7-methyl isomer due to steric and electronic stabilization of intermediates . Computational studies (DFT) or ¹³C NMR analysis (e.g., chemical shifts of carbonyl groups) can differentiate isomers .

Q. What strategies resolve contradictions in structural assignments of pyrazolo[1,5-a]pyrimidine derivatives?

Misassignments (e.g., pyrimidine vs. diazepine cores) arise from similar spectral data. Independent synthesis and ¹³C NMR comparison (e.g., carbonyl carbon shifts at ~160 ppm for pyrimidine vs. ~170 ppm for diazepine) are critical . X-ray crystallography remains the gold standard for unambiguous confirmation .

Q. How can hydrogen bonding networks influence crystallization and stability?

Graph set analysis categorizes hydrogen bonds (e.g., C–H···O/N as "D" or "S" motifs). Inversion dimers (R₂²(10) motifs) and π-π interactions enhance thermal stability and solubility profiles. Solvent choice (e.g., cyclohexane vs. DMF) affects packing efficiency .

Q. What methodologies assess bioactivity (e.g., enzyme inhibition) for this compound?

  • Cathepsin inhibition assays : IC₅₀ values are determined via fluorogenic substrates (e.g., Z-FR-AMC for cathepsin K).
  • Structure-activity relationships (SAR) : Modifying the carbamoyl group (e.g., N-butyl vs. N-picolyl) tunes selectivity. For example, N-butyl derivatives show higher cathepsin K inhibition (IC₅₀ ~25 µM) due to hydrophobic interactions .

Q. How are conformational dynamics of the pyrazolo[1,5-a]pyrimidine core analyzed?

Cremer-Pople puckering parameters quantify ring non-planarity. For partially saturated analogs (e.g., 4,7-dihydro derivatives), a flattened boat conformation (θ = 10.5°, φ = 180°) is observed via X-ray data. Molecular dynamics simulations predict flexibility in solution .

Q. What experimental and computational approaches optimize reaction yields?

  • DoE (Design of Experiments) : Varies temperature, solvent polarity, and stoichiometry. For example, propane-1,2-diol/water mixtures under solvothermal conditions improve yields of dihydro derivatives .
  • DFT calculations : Identify transition-state energies for regioselective pathways, guiding catalyst selection (e.g., AlCl₃ for multicomponent reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.